molecular formula C6H10BrN3O B13209242 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol

3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B13209242
M. Wt: 220.07 g/mol
InChI Key: YKWYMTXLMSFIGV-UHFFFAOYSA-N
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Description

3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound that contains a pyrazole ring substituted with an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with an appropriate alkylating agent, such as 3-chloropropan-1-ol, under basic conditions. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-one.

    Reduction: 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine substituents can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol: Lacks the amino group, which may affect its reactivity and biological activity.

    3-(3-amino-1H-pyrazol-1-yl)propan-1-ol:

Uniqueness

3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both the amino and bromine substituents on the pyrazole ring. This combination of functional groups can enhance its reactivity and potential for forming diverse derivatives with various applications in research and industry.

Properties

Molecular Formula

C6H10BrN3O

Molecular Weight

220.07 g/mol

IUPAC Name

3-(3-amino-4-bromopyrazol-1-yl)propan-1-ol

InChI

InChI=1S/C6H10BrN3O/c7-5-4-10(2-1-3-11)9-6(5)8/h4,11H,1-3H2,(H2,8,9)

InChI Key

YKWYMTXLMSFIGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCCO)N)Br

Origin of Product

United States

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